molecular formula C15H14N4S B1387608 Remodelin CAS No. 949912-58-7

Remodelin

Cat. No.: B1387608
CAS No.: 949912-58-7
M. Wt: 282.4 g/mol
InChI Key: XAEJIFARBQJLML-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Remodelin is a specific inhibitor of N-acetyltransferase 10 (NAT10) . NAT10 is an enzyme that modifies N (4)‐Acetylcytidine (ac4C) acetylation . This compound has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) , which are key mediators expressed under hypoxic conditions and are involved in many diseases such as cancer and abnormal angiogenesis .

Mode of Action

The presence of this compound can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way . More importantly, this compound can also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . The inhibition of HIFs by this compound requires NAT10 activity .

Biochemical Pathways

This compound affects the OPG/RANK/RANKL and TGF-β/BMP/Wnt signaling pathways, which are crucial for bone homeostasis . These pathways regulate the balance between bone resorption and formation, relying on the coordinated activity of osteoclasts and osteoblasts . This compound’s inhibition of NAT10 activity impacts these pathways, leading to changes in bone remodeling .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability .

Result of Action

In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation . This suggests that this compound could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, long-term exposure to microgravity can lead to a monthly loss of 1% –1.5% of volumetric bone mineral density in the weight-bearing bones due to increased bone resorption and decreased bone formation . This could potentially impact the effectiveness of this compound in bone remodeling.

Biochemical Analysis

Biochemical Properties

Remodelin plays a significant role in biochemical reactions by inhibiting the activity of N-acetyltransferase 10. This enzyme is responsible for the acetylation of RNA, a modification that can affect RNA stability and function. This compound interacts with N-acetyltransferase 10 by binding to its active site, thereby preventing it from catalyzing the acetylation of RNA. Additionally, this compound has been shown to interact with other proteins and biomolecules, including hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In human cell lines, this compound treatment has been shown to inhibit the acetylation of RNA, leading to changes in RNA stability and function. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress the expression of hypoxia-inducible factors, which are key regulators of cellular responses to hypoxia . This suppression can lead to reduced cell migration, invasion, and tube formation in endothelial cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of N-acetyltransferase 10. By binding to this site, this compound inhibits the enzyme’s ability to acetylate RNA, thereby affecting RNA stability and function. Additionally, this compound has been shown to inhibit the expression of hypoxia-inducible factors by preventing their nuclear translocation and subsequent activation of target genes . This inhibition can lead to changes in gene expression and cellular responses to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term treatment with this compound has been shown to result in sustained inhibition of N-acetyltransferase 10 activity and reduced acetylation of RNA. Additionally, long-term treatment with this compound can lead to persistent suppression of hypoxia-inducible factors and their associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit N-acetyltransferase 10 activity and reduce RNA acetylation without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further benefits and may cause harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA acetylation and hypoxia response. By inhibiting N-acetyltransferase 10, this compound affects the acetylation of RNA, which can influence RNA stability and function. Additionally, this compound’s inhibition of hypoxia-inducible factors can impact metabolic pathways related to cellular responses to low oxygen levels, including pathways involved in angiogenesis and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it can interact with N-acetyltransferase 10 and hypoxia-inducible factors to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with N-acetyltransferase 10 and hypoxia-inducible factors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The nuclear localization of this compound is crucial for its ability to inhibit N-acetyltransferase 10 activity and suppress hypoxia-inducible factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route for Remodelin involves inhibiting NAT10 activity. specific details regarding the synthetic steps and reaction conditions are not widely available in the literature. Researchers have primarily focused on its biological effects rather than its chemical synthesis.

Industrial Production Methods: Unfortunately, information about large-scale industrial production methods for this compound remains limited. As a research compound, it is primarily used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: Remodelin’s chemical behavior is closely tied to its inhibition of NAT10. While detailed reaction mechanisms are scarce, it likely undergoes interactions related to acetylation and acetyl-transferase inhibition.

Common Reagents and Conditions: its effects on cellular processes suggest interactions with cellular machinery involved in DNA replication and nuclear shape maintenance .

Major Products: The major products formed during this compound-related reactions are not explicitly reported. Further research is needed to elucidate these aspects.

Scientific Research Applications

Remodelin’s applications span various scientific domains:

    Chemistry: Its role as an NAT10 inhibitor opens avenues for studying acetylation processes.

    Biology: Researchers explore its impact on cellular health, especially in HGPS models.

    Medicine: Potential therapeutic applications for premature aging syndromes.

    Industry: While not yet widely used industrially, its unique properties may inspire future applications.

Comparison with Similar Compounds

Uniqueness: Remodelin’s uniqueness lies in its specific targeting of NAT10. Few compounds exhibit such selectivity.

Similar Compounds: While this compound stands out, other acetyltransferase inhibitors include C646, Curcumin, and Anacardic Acid . their precise mechanisms and applications differ.

Properties

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEJIFARBQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949912-58-7
Record name 949912-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?

A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].

Q2: How does Remodelin interact with NAT10?

A2: While initially reported as a NAT10 inhibitor, further research suggests that this compound might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. this compound's mechanism of action, particularly its interaction with NAT10, requires further investigation.

Q3: What are the downstream effects of this compound treatment in cells?

A3: Studies have observed various effects of this compound in different cellular contexts:

  • Nuclear architecture: this compound treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].
  • Cellular senescence: this compound treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].
  • Mitochondrial metabolism: Research suggests that this compound treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].
  • Epithelial-mesenchymal transition (EMT): this compound has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].

Q4: Does this compound affect other cellular pathways besides NAT10?

A4: Yes, research suggests that this compound might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:

  • Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].
  • Affect microtubule organization, potentially contributing to its effects on nuclear shape [].
  • Influence the expression of hypoxia-inducible factors (HIFs) [, ].
  • Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of this compound's structure is necessary.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide spectroscopic data for this compound.

Q7: What is known about this compound's material compatibility and stability?

A7: Information regarding this compound's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The research abstracts do not provide specific details about the SAR of this compound. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.

Q9: Is there any information available regarding the toxicology and safety profile of this compound?

A10: While some studies mention that this compound exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated the following effects of this compound:

  • Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].
  • Attenuation of doxorubicin resistance in breast cancer cells [].
  • Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].
  • Improved nuclear shape in HGPS cells and aged normal cells [].

Q11: What are the key findings from in vivo studies on this compound?

A11: In vivo studies have shown that this compound:

  • Delayed tumor growth and reduced tumor cell proliferation in a mouse xenograft model of hepatocellular carcinoma [].
  • Prevented cardiac functional impairments in mice subjected to transverse aortic constriction [].
  • Sensitized bladder cancer xenografts to cisplatin treatment [].

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